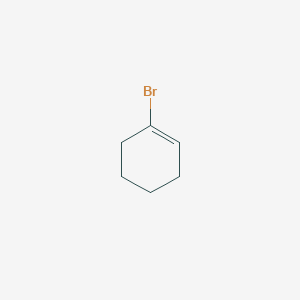

1-Bromo-1-cyclohexene

描述

Significance of Vinylic Halides in Modern Synthetic Strategies

Vinylic halides, characterized by a halogen atom attached directly to a carbon-carbon double bond, are versatile building blocks in organic synthesis. Their importance lies in their ability to participate in a variety of powerful carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. acs.orgmdpi.com These reactions, such as the Suzuki, Stille, and Sonogashira couplings, allow for the construction of complex molecular architectures from simpler precursors. The halogen atom in a vinylic halide can be readily substituted, providing a gateway to a diverse range of functionalized alkenes. rsc.org Furthermore, the development of radical-based syntheses has expanded the utility of vinylic halides, offering efficient methods for their preparation. icjs.usdartmouth.edu

Conformational Analysis of Cyclohexene (B86901) Derivatives

Cyclohexene, a six-membered ring containing one double bond, and its derivatives exhibit distinct conformational preferences compared to their saturated cyclohexane (B81311) counterparts. The presence of the sp2-hybridized carbons of the double bond forces the ring into a half-chair conformation, which is the most stable arrangement. acs.org The ring inversion process in cyclohexene derivatives is more complex than the simple chair-to-chair flip of cyclohexane, involving a boat conformation as a transition state. acs.org The introduction of substituents on the cyclohexene ring influences the equilibrium between different conformations, a phenomenon governed by steric and electronic interactions. acs.orgsapub.orgspcmc.ac.in For instance, bulky substituents generally prefer to occupy equatorial positions to minimize steric strain, a concept central to conformational analysis. sapub.orgspcmc.ac.in

Overview of Brominated Cycloalkenes

Brominated cycloalkenes are a subclass of cycloalkenes where one or more hydrogen atoms have been replaced by bromine. These compounds are valuable intermediates in organic synthesis. The bromine atom can be introduced through various methods, including the direct bromination of a cycloalkene or the elimination of hydrogen bromide from a dibromocycloalkane. nih.gov The position of the bromine atom on the ring significantly influences the reactivity of the molecule. For example, in 1-bromo-1-cyclohexene, the bromine is in a vinylic position, while in 3-bromocyclohexene (B24779), it is in an allylic position, leading to different chemical behaviors.

Historical Context of this compound Research

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUMXSSCYUMVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334140 | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-08-8 | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Structure and Properties of 1 Bromo 1 Cyclohexene

1-Bromo-1-cyclohexene is a halogenated cycloalkene with the chemical formula C₆H₉Br. nih.gov Its structure consists of a six-membered carbon ring containing one double bond, with a bromine atom attached to one of the sp²-hybridized carbons of that double bond.

| Property | Value |

| IUPAC Name | 1-bromocyclohex-1-ene |

| CAS Number | 2044-08-8 |

| Molecular Formula | C₆H₉Br |

| Molecular Weight | 161.04 g/mol |

| Boiling Point | 165.2 ± 19.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

Table 1: Chemical and Physical Properties of this compound. Data sourced from nih.govchemsrc.com.

Chemical Reactivity and Transformation of 1 Bromo 1 Cyclohexene

Reactions at the Carbon-Bromine Bond

The chemistry of 1-bromo-1-cyclohexene is largely dictated by the interplay between the carbon-carbon double bond and the carbon-bromine bond. This arrangement classifies the compound as a vinylic halide, which influences its reactivity in both substitution and elimination reactions.

Nucleophilic Substitution Reactionsbenchchem.com

Nucleophilic substitution reactions involving the replacement of the bromine atom in this compound are generally disfavored. doubtnut.comglasp.co The reactivity of vinylic halides, such as this compound, in nucleophilic substitution reactions is significantly lower than that of their saturated alkyl halide counterparts.

The direct displacement of the bromide ion via an SN2 mechanism is hindered for several reasons. Firstly, the incoming nucleophile would need to approach the carbon atom from the backside, which is obstructed by the electron cloud of the double bond, leading to steric hindrance and electronic repulsion. glasp.coquora.comyoutube.com Secondly, the transition state for an SN2 reaction at a vinylic carbon would involve an sp-hybridized carbon, which is energetically unfavorable. quora.com

The SN1 mechanism is also highly unlikely. doubtnut.comglasp.co This pathway requires the formation of a vinylic carbocation intermediate upon the departure of the bromide leaving group. doubtnut.com Vinylic carbocations are notoriously unstable due to the positive charge residing on an sp-hybridized carbon, which is more electronegative and holds its electrons more tightly than an sp2 or sp3 hybridized carbon. glasp.coyoutube.com This high instability makes the formation of the carbocation intermediate a very high-energy process. glasp.co

| Reaction Pathway | Feasibility with this compound | Reason for Feasibility/Infeasibility |

| SN1 | Highly Unlikely | Formation of a highly unstable vinylic carbocation. doubtnut.comglasp.co |

| SN2 | Highly Unlikely | Steric hindrance and electronic repulsion from the double bond; unfavorable sp-hybridized transition state. glasp.coquora.comyoutube.com |

This table summarizes the feasibility of SN1 and SN2 reactions for this compound.

Due to the general inertness of vinylic halides like this compound towards standard SN1 and SN2 conditions, the stereochemical outcomes of such reactions are not typically a major point of discussion in introductory organic chemistry. doubtnut.comglasp.co In the rare instances where substitution might be forced under harsh conditions, the mechanism may not be a straightforward SN1 or SN2 pathway, and could involve more complex routes such as addition-elimination or elimination-addition (benzyne-type) mechanisms, which would have their own distinct stereochemical consequences. However, for typical laboratory conditions, significant substitution at the vinylic carbon is not observed.

Elimination Reactionsbenchchem.com

Elimination reactions of this compound, particularly dehydrohalogenation, provide a viable pathway to form cyclohexadiene derivatives. These reactions are typically promoted by the presence of a strong base.

The E1 (elimination, unimolecular) mechanism, similar to the SN1 pathway, would require the formation of a vinylic carbocation as the rate-determining step. libretexts.org Due to the high instability of this intermediate, the E1 pathway is generally not favored for vinylic halides. glasp.co

The E2 (elimination, bimolecular) mechanism is a more plausible pathway for the elimination reaction of this compound. This is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion leaves simultaneously, forming a double bond. lumenlearning.comlibretexts.org For the E2 reaction to occur efficiently, a specific stereochemical arrangement is required: the abstracted proton and the leaving group must be in an anti-periplanar orientation. numberanalytics.comlibretexts.orgmasterorganicchemistry.com In the context of the cyclohexene (B86901) ring, this means the hydrogen to be removed and the bromine atom must be on opposite sides of the plane of the ring system. The rigidity of the cyclic structure can influence the feasibility and rate of E2 eliminations. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a strong base can lead to the formation of 1,3-cyclohexadiene.

Zaitsev's rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.commasterorganicchemistry.comHofmann elimination , conversely, describes the formation of the less substituted alkene as the major product. numberanalytics.comlibretexts.org The outcome of an elimination reaction is often influenced by the steric bulk of the base and the leaving group. libretexts.orgmasterorganicchemistry.com

In the case of this compound, there is only one possible product from a single dehydrohalogenation event: 1,3-cyclohexadiene. Therefore, the regioselectivity aspect of Zaitsev's and Hofmann's rules, which applies when there is a choice between abstracting protons from different adjacent carbons to form different alkene products, is not directly applicable to the initial elimination from this compound itself. However, these rules are crucial for understanding elimination reactions in more complex substituted cyclohexene systems. For instance, in a substituted 1-bromocyclohexene, the choice of base could influence which of the adjacent protons is removed, leading to different diene isomers. A small, strong base would likely favor the Zaitsev product (the more stable diene), while a bulky base like potassium tert-butoxide might favor the Hofmann product due to steric hindrance. numberanalytics.commasterorganicchemistry.com

| Elimination Rule | Predicted Major Product | Influencing Factors |

| Zaitsev's Rule | More substituted alkene | Smaller base, thermodynamically controlled conditions. lumenlearning.commasterorganicchemistry.com |

| Hofmann Elimination | Less substituted alkene | Bulky base, sterically hindered substrate, charged leaving groups. numberanalytics.comlibretexts.orgmasterorganicchemistry.com |

This table outlines the general principles of Zaitsev's and Hofmann's rules in elimination reactions.

Reductive Debromination Reactions

Reductive debromination refers to the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of metal-based reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of alkenes to alkanes. libretexts.org In the context of this compound, this reaction involves the addition of hydrogen gas (H₂) across the double bond and the cleavage of the carbon-bromine bond, typically in the presence of a metal catalyst. libretexts.orglibretexts.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orgpdx.edu The catalyst provides a surface for the reaction to occur, facilitating the interaction between the alkene and hydrogen. libretexts.orglibretexts.org

The process generally results in the saturation of the cyclohexene ring to form bromocyclohexane, which can then undergo further reduction to yield cyclohexane (B81311). The addition of hydrogen typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. pdx.edumasterorganicchemistry.com

Detailed Research Findings:

Studies on the catalytic hydrogenation of similar substrates, such as 1,2-dimethylcyclohexene, show a distinct preference for the formation of the cis isomer, highlighting the syn-addition mechanism of this reaction. pdx.edu The heat of hydrogenation, the energy released during the reaction, provides insight into the stability of the alkene, with more stable alkenes releasing less heat. libretexts.org

Table 1: Catalysts and Products in Catalytic Hydrogenation

| Reactant | Catalyst | Product(s) | Stereochemistry |

|---|---|---|---|

| This compound | Pt, Pd, or Ni | Bromocyclohexane, Cyclohexane | Syn-addition |

| 1,2-dimethylcyclohexene | H₂/Pd-C | cis-1,2-dimethylcyclohexane | Syn-addition masterorganicchemistry.com |

Metal-mediated reductions offer an alternative to catalytic hydrogenation for the dehalogenation of organic compounds. These reactions involve the use of a metal as a reducing agent to cleave the carbon-halogen bond. While specific studies on the metal-mediated reduction of this compound are not extensively detailed in the provided context, the general principles can be applied. For instance, reductive debromination of various bromo-substituted compounds has been achieved using activated magnesium (Mg*). nih.gov The reaction of bromoform (B151600) with alkenes can also be mediated by metals, leading to a variety of brominated products. ias.ac.in

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic addition reactions involve the breaking of the π bond of the alkene to form two new σ bonds. The electrophile adds to the double bond in a way that generates the most stable carbocation intermediate. juliethahn.com

The addition of hydrogen halides, such as hydrogen bromide (HBr) or deuterium (B1214612) bromide (DBr), to this compound is a classic example of an electrophilic addition reaction. pdx.edu The reaction proceeds through a two-step mechanism. pressbooks.pub First, the alkene's π electrons attack the electrophilic hydrogen (or deuterium) of the HBr (or DBr), forming a carbocation intermediate and a bromide ion. pressbooks.pubpdx.edu In the second step, the bromide ion acts as a nucleophile and attacks the carbocation, forming the final product. pressbooks.pub

When 1-chlorocyclohexene (B1361362) reacts with HBr, the major product is 1-bromo-1-chlorocyclohexane, indicating the formation of the more stable carbocation at the 1-position. pearson.com A similar outcome would be expected for this compound.

Detailed Research Findings:

The addition of HBr to alkenes generally follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. juliethahn.comgauthmath.com This rule is a consequence of the relative stabilities of the possible carbocation intermediates. gauthmath.com

Table 2: Products of Hydrohalogenation of Cyclohexene Derivatives

| Reactant | Reagent | Major Product | Reference |

|---|---|---|---|

| Cyclohexene | HBr | Bromocyclohexane | pdx.edu |

| 1-Methylcyclohexene | HBr | 1-Bromo-1-methylcyclohexane (B3058953) | pdx.edujuliethahn.com |

| 1-Chlorocyclohexene | HBr | 1-Bromo-1-chlorocyclohexane | pearson.com |

The regioselectivity of the hydrohalogenation of this compound is dictated by the stability of the carbocation intermediate formed in the first step. Protonation of the double bond can occur at either C1 or C2.

Protonation at C2: This would lead to a tertiary carbocation at C1, which is stabilized by the inductive effect of the alkyl groups and potentially by resonance with the lone pairs of the bromine atom. Tertiary carbocations are generally more stable than secondary carbocations. pearson.comgauthmath.com

Protonation at C1: This would result in a secondary carbocation at C2.

Due to the greater stability of the tertiary carbocation, the addition of the proton (or deuteron) will preferentially occur at the C2 position, leading to the formation of the C1 carbocation. pressbooks.pubpearson.com The subsequent attack by the bromide ion will then yield the 1,1-dihalocyclohexane as the major product.

In some cases, the initially formed carbocation can undergo rearrangement to a more stable carbocation via a hydride or alkyl shift. chemistrysteps.commasterorganicchemistry.com This is particularly common if a secondary carbocation can rearrange to a tertiary one. youtube.com However, in the case of this compound, the initial formation of the tertiary carbocation at C1 makes a rearrangement unlikely as it is already the most stable possible carbocation. pearson.com

Hydrohalogenation (e.g., with HBr, DBr)

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can participate as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. vanderbilt.eduvarsitytutors.com The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene derivative. vanderbilt.eduresearchgate.net The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While a bromine atom is generally considered electron-withdrawing, its effect on the dienophilicity of this compound in a Diels-Alder reaction can be complex.

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction proceeds via a syn addition of the diene to the dienophile, and the stereochemistry of the dienophile is retained in the product. vanderbilt.edu For example, the reaction of this compound with a diene like 1,3-butadiene (B125203) would lead to the formation of a bicyclic system containing a bromine atom at the bridgehead position.

Oxidative Cleavage Reactions

The double bond of this compound can be cleaved under strong oxidizing conditions. Reagents such as ozone (O₃) followed by a reductive or oxidative workup, or hot, acidic potassium permanganate (B83412) (KMnO₄), can be used to break the carbon-carbon double bond, leading to the formation of two carbonyl-containing fragments. uomustansiriyah.edu.iqpdx.edu

Ozonolysis, the reaction with ozone, initially forms an unstable molozonide, which rearranges to an ozonide. The subsequent workup determines the final products. A reductive workup (e.g., with zinc and water or dimethyl sulfide) typically yields aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) will oxidize any resulting aldehydes to carboxylic acids. In the case of this compound, oxidative cleavage would break the ring and form a dicarbonyl compound. Specifically, cleavage of the double bond would lead to the formation of 6-bromo-6-oxohexanoic acid after an oxidative workup.

Table 3: Oxidative Cleavage of this compound

| Reagent | Workup | Product |

| 1. O₃; 2. Zn/H₂O | Reductive | 5-Bromopentanal-2-one |

| 1. O₃; 2. H₂O₂ | Oxidative | 6-Bromo-6-oxohexanoic acid |

| KMnO₄, H₃O⁺, heat | Oxidative | 6-Bromo-6-oxohexanoic acid |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. fishersci.co.ukscirp.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. fishersci.co.uk

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.com This results in the formation of a new carbon-carbon bond between the C-1 position of the cyclohexene ring and the aryl or vinyl group from the boronic acid, yielding a substituted cyclohexene derivative. For instance, coupling this compound with phenylboronic acid would produce 1-phenyl-1-cyclohexene.

Table 4: Example of Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Phenyl-1-cyclohexene |

This reaction has been utilized in the synthesis of various complex molecules, including 1,2-disubstituted cyclohexene derivatives. nih.gov

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, typically an amine like diethylamine (B46881) or triethylamine. libretexts.orgrsc.org The Sonogashira coupling has been widely used in organic synthesis due to its mild reaction conditions and tolerance of various functional groups. libretexts.orgwikipedia.org

In the context of this compound, the Sonogashira coupling provides a direct method for the introduction of an alkynyl group at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and materials with specific electronic and optical properties. libretexts.org

The general scheme for the Sonogashira coupling of this compound is as follows:

Table 1: Sonogashira Coupling of this compound with a Terminal Alkyne

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₂NH or Et₃N | THF or DMF | 1-(Alkynyl)cyclohexene |

The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final 1-(alkynyl)cyclohexene product and regenerates the active palladium(0) catalyst. libretexts.org The use of a copper co-catalyst allows the reaction to proceed under mild conditions, often at room temperature. wikipedia.org

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for the arylation or vinylation of alkenes. mdpi.com For this compound, the Heck reaction allows for the introduction of various substituents at the vinylic position through coupling with different alkenes.

The general scheme for the Heck reaction involving this compound is shown below:

Table 2: Heck Reaction of this compound with an Alkene

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724) | 1-(Vinyl)cyclohexene derivative |

The reaction mechanism of the Heck reaction involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to this compound to form a Pd(II) complex. wikipedia.org This is followed by the coordination of the alkene to the palladium center and subsequent insertion of the alkene into the palladium-carbon bond. A β-hydride elimination then occurs, leading to the formation of the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of the palladium-hydride with the help of a base to regenerate the active Pd(0) catalyst. wikipedia.org The stereoselectivity of the Heck reaction is often high, favoring the formation of the trans-substituted alkene. organic-chemistry.org

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. organic-chemistry.org This reaction is known for its high functional group tolerance and has a broad scope, allowing for the formation of carbon-carbon bonds between various types of carbon atoms (sp³, sp², and sp). organic-chemistry.orgresearchgate.net

In the case of this compound, the Negishi coupling can be employed to introduce alkyl, aryl, or vinyl substituents at the C-1 position by reacting it with an appropriate organozinc reagent.

The general representation of the Negishi coupling with this compound is as follows:

Table 3: Negishi Coupling of this compound with an Organozinc Reagent

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(dppe)Cl₂ | THF, DMF | 1-Substituted-1-cyclohexene |

The catalytic cycle of the Negishi coupling typically starts with the oxidative addition of the organic halide to the low-valent metal catalyst (Pd(0) or Ni(0)). This is followed by a transmetalation step where the organic group from the organozinc reagent is transferred to the metal center. The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the active catalyst. organic-chemistry.org One of the key advantages of using organozinc reagents is their high reactivity and the mild conditions under which the coupling can be performed. nih.govgoogle.com

Radical Reactions

Allylic Bromination with N-Bromosuccinimide (NBS)

Allylic bromination is a substitution reaction where a hydrogen atom at an allylic position (a carbon atom adjacent to a double bond) is replaced by a bromine atom. masterorganicchemistry.comchadsprep.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂), which favors radical substitution over electrophilic addition to the double bond. masterorganicchemistry.comlibretexts.org When cyclohexene is treated with NBS in the presence of a radical initiator (like light or peroxides), the primary product is 3-bromocyclohexene (B24779). openstax.org

While the primary focus of this section is on the radical reactions of this compound itself, it's important to note that the synthesis of its isomer, 3-bromocyclohexene, via allylic bromination of cyclohexene is a classic example of this type of reaction. The reaction of this compound with NBS under radical conditions can potentially lead to further bromination at the other allylic position (C3), although this is less commonly described in the literature compared to the bromination of cyclohexene.

The general reaction for the allylic bromination of cyclohexene is:

Table 4: Allylic Bromination of Cyclohexene with NBS

| Reactant | Reagent | Initiator | Solvent | Major Product |

| Cyclohexene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | CCl₄ | 3-Bromocyclohexene |

The stability of the intermediate allylic radical is a key factor in this reaction. The allylic C-H bond is weaker than a vinylic or typical secondary alkyl C-H bond, making hydrogen abstraction from the allylic position more favorable. openstax.org

Radical Chain Mechanisms

The allylic bromination with NBS proceeds through a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. openstax.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ (formed from the reaction of NBS with trace HBr) into two bromine radicals (Br•) upon exposure to light or heat. openstax.orglibretexts.org

Propagation: This stage consists of a two-step cycle. libretexts.org

A bromine radical abstracts an allylic hydrogen from the cyclohexene molecule, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). openstax.orgchemtube3d.com

The newly formed HBr reacts with NBS to produce a molecule of Br₂. openstax.org This Br₂ molecule then reacts with the allylic radical to form the allylic bromide product and another bromine radical, which can then continue the chain reaction. openstax.orgchemtube3d.com The low concentration of Br₂ maintained by this process is crucial to suppress the competing ionic addition of bromine across the double bond. libretexts.org

Termination: The chain reaction is terminated when two radicals combine with each other. This can happen in various ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with an allylic radical.

The resonance stabilization of the allylic radical intermediate plays a significant role in the regioselectivity of the reaction. winona.edu In the case of an unsymmetrical alkene, this can lead to the formation of a mixture of products due to allylic rearrangement. winona.edu

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 1-Bromo-1-cyclohexene, the proton signals are distributed according to their electronic environments. The vinyl proton (H2), which is directly attached to the double bond and adjacent to the bromine atom, is the most deshielded proton and therefore appears at the highest chemical shift. The chemical shifts for the protons in this compound are influenced by factors such as proximity to the electronegative bromine atom and the carbon-carbon double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~6.1 | Triplet | 4.0 |

| H3 | ~2.3 | Multiplet | - |

| H4 | ~1.8 | Multiplet | - |

| H5 | ~1.6 | Multiplet | - |

| H6 | ~2.2 | Multiplet | - |

Data is approximated based on typical values for similar structures and may vary depending on the solvent and spectrometer frequency.

The splitting pattern, or multiplicity, of each signal is determined by the number of neighboring protons, following the n+1 rule. docbrown.info For instance, the H2 proton appears as a triplet due to coupling with the two adjacent H6 protons. The coupling constant, J, provides information about the dihedral angle between coupled protons.

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. bhu.ac.in The chemical shifts are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. pressbooks.pub The carbons of the double bond (C1 and C2) resonate at significantly higher chemical shifts (downfield) compared to the sp³-hybridized carbons of the ring. pressbooks.pubdocbrown.info The carbon atom bonded to the electronegative bromine atom (C1) is further deshielded.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 | ~129 | Singlet |

| C2 | ~125 | Doublet |

| C3 | ~28 | Triplet |

| C4 | ~22 | Triplet |

| C5 | ~25 | Triplet |

| C6 | ~34 | Triplet |

Data is approximated based on typical values for similar structures and may vary depending on the solvent and spectrometer frequency.

In a standard proton-decoupled ¹³C NMR spectrum, each carbon signal appears as a singlet. However, in a proton-coupled spectrum, the signals are split by the attached protons, revealing the number of hydrogens bonded to each carbon (multiplicity).

Two-dimensional (2D) NMR experiments provide correlational information that helps to piece together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu In this compound, a COSY spectrum would show cross-peaks between adjacent protons, for example, between H2 and H6, and between the protons on adjacent methylene (B1212753) groups (e.g., H3 with H4, and H4 with H5). e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the carbon it is attached to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying connectivity across quaternary carbons (like C1 in this case) or heteroatoms. For example, an HMBC spectrum would show a correlation between the H6 protons and the C1 and C2 carbons, confirming their proximity in the molecule. youtube.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it a valuable tool for identifying functional groups.

The IR spectrum of this compound displays several key absorption bands that are indicative of its structure.

C=C Stretch: The carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring gives rise to a characteristic stretching vibration. This absorption is typically found in the range of 1650-1600 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine (C-Br) single bond also has a characteristic stretching frequency. This absorption appears in the lower frequency region of the spectrum, generally between 650 and 550 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene | 3100-3000 | Medium |

| C-H Stretch | Alkane | 3000-2850 | Strong |

| C=C Stretch | Alkene | 1650-1600 | Medium-Weak |

| C-Br Stretch | Alkyl Halide | 650-550 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound.

In mass spectrometry, this compound (C₆H₉Br) exhibits a distinct molecular ion peak. The molecular weight of the compound is 161.04 g/mol . nist.govnih.gov The mass spectrum therefore shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of approximately 161.

A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a pair of peaks for the molecular ion:

[M]⁺ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

[M+2]⁺ peak: Corresponding to the molecule containing the ⁸¹Br isotope.

These two peaks are of nearly equal intensity and are separated by 2 m/z units, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 1: Isotopic Pattern for the Molecular Ion of this compound

| Ion | Corresponding Isotope | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [C₆H₉⁷⁹Br]⁺ | ⁷⁹Br | 160 | 100% |

Note: The nominal mass is used for this illustrative table. The base peak in the spectrum is typically the fragment resulting from the loss of bromine.

The fragmentation of this compound under electron ionization (EI) provides valuable structural information. The most significant fragmentation is the cleavage of the carbon-bromine bond, which is relatively weak.

Common fragmentation pathways include:

Loss of a Bromine atom: The most prominent fragmentation involves the loss of the bromine radical (•Br) to form a stable cyclohexenyl cation [C₆H₉]⁺. This results in a major peak at m/z 81. This fragment is often the base peak in the spectrum.

Retro-Diels-Alder Reaction: Cyclohexene and its derivatives are known to undergo a characteristic retro-Diels-Alder reaction upon ionization. wikipedia.org This fragmentation pathway would involve the cleavage of the ring, yielding a butadiene radical cation and a neutral ethene molecule. wikipedia.org

Loss of HBr: Elimination of a molecule of hydrogen bromide (HBr) can also occur, leading to a peak at m/z 80, corresponding to a cyclohexadiene species [C₆H₈]⁺.

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which confirms these fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision. This allows for the unambiguous determination of the elemental formula of the compound. For this compound, the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass for this compound Isotopologues

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₆H₉⁷⁹Br | ⁷⁹Br | 159.98876 |

By measuring the m/z value to several decimal places, HRMS can confirm the elemental composition of C₆H₉Br, distinguishing it from other potential compounds that might have the same nominal mass.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is a valuable tool for structural characterization. While detailed Raman spectra for this compound are not widely published, the technique has been used to study the photodissociation dynamics of structurally related compounds like 1-bromo-2-iodoethane (B1265497) in cyclohexane (B81311) solutions. researchgate.net For this compound, characteristic Raman bands would be expected for its key functional groups.

Table 3: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=C Stretch | Alkene | 1650 - 1680 |

| C-Br Stretch | Bromoalkane | 500 - 650 |

| C-H Stretch (vinyl) | Alkene | 3000 - 3100 |

The C=C stretching frequency would confirm the presence of the double bond within the cyclohexene ring, while the C-Br stretch is characteristic of the halogen substituent.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity. ipl.orgumass.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. nih.govrsc.org In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. uin-alauddin.ac.id The separated components then enter the mass spectrometer, which serves as a detector, providing mass spectra for identification. rsc.org

The purity of a this compound sample is determined by the relative area of its peak in the resulting chromatogram. The identity of the peak is unequivocally confirmed by its mass spectrum, which is compared against reference libraries like the NIST Mass Spectral Library. nist.govnih.gov

The Kovats retention index, a measure of retention time normalized to adjacent n-alkanes, is a standardized value used for compound identification in GC.

Table 4: Experimental Kovats Retention Indices for this compound

| Column Type | Kovats Index |

|---|---|

| Standard Non-Polar | 975 |

Source: NIST Mass Spectrometry Data Center nih.gov

This combination of retention data from GC and fragmentation data from MS makes GC-MS a definitive method for both the qualitative and quantitative analysis of this compound. ipl.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to separate components of a mixture, assess compound purity, and tentatively identify compounds. chromatographyonline.comwebassign.net The separation is based on the principle of differential partitioning of components between a stationary phase and a mobile phase. chromatographyonline.com For this compound, TLC provides a rapid and effective method to monitor the progress of its synthesis or its participation in further chemical reactions.

The stationary phase typically employed is a polar adsorbent, most commonly silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated as a thin layer on a support such as a glass or aluminum plate. chromatographyonline.comwebassign.net The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action. chromatographyonline.com

The polarity of this compound is a key factor in its TLC behavior. The presence of the carbon-carbon double bond and the bromine atom makes it more polar than its parent alkane, cyclohexane, but it is still considered a relatively non-polar compound. Its polarity is less than that of more functionalized cyclohexene derivatives, such as cyclohexenol. Consequently, on a polar stationary phase like silica gel, this compound will have a weaker interaction with the adsorbent compared to more polar compounds. diva-portal.org This results in it traveling further up the TLC plate, leading to a relatively high Retention Factor (R_f) value. diva-portal.org

The choice of mobile phase is critical for achieving good separation. A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate (B1210297), is typically used. The less polar the mobile phase, the slower all compounds will move. By adjusting the polarity of the eluent, the R_f values can be modulated to fall within an optimal range, generally between 0.2 and 0.8. khanacademy.org For instance, in a system designed to separate this compound from a more polar starting material like cyclohexanol (B46403), a mobile phase of 80:20 hexane:ethyl acetate would likely show the this compound with a significantly higher R_f value than the cyclohexanol.

Visualization of the compound on the TLC plate is necessary as this compound is colorless. This is commonly achieved by viewing the plate under ultraviolet (UV) light (typically at 254 nm), especially if the TLC plate contains a fluorescent indicator. paris-saclay.fr Alternatively, staining with a universal developing agent like potassium permanganate (B83412) (KMnO₄) can be used; this compound will react with the permanganate stain, appearing as a yellowish spot on a purple background, due to the presence of the double bond.

The Retention Factor (R_f) is calculated to quantify the movement of the compound. khanacademy.org It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front from the origin. khanacademy.org

Table 1: Predicted TLC Behavior of this compound

| Stationary Phase | Mobile Phase (Eluent) | Predicted R_f Value | Visualization Method |

| Silica Gel (SiO₂) | 100% Hexane | Low to Moderate | UV (254 nm), KMnO₄ stain |

| Silica Gel (SiO₂) | 90:10 Hexane:Ethyl Acetate | Moderate to High | UV (254 nm), KMnO₄ stain |

| Silica Gel (SiO₂) | 70:30 Hexane:Acetone | High | UV (254 nm), KMnO₄ stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. science.govuv.es It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller stationary phase particles, leading to significantly higher resolution and faster analysis times. science.gov

For a compound like this compound, which is relatively non-polar and volatile, both normal-phase and reversed-phase HPLC could be applicable. However, reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography and is well-suited for this analysis. inacom.nl

In a typical RP-HPLC setup for this compound analysis, a non-polar stationary phase is used. The most common stationary phases are based on silica particles that have been chemically modified with alkyl chains, such as C8 (octyl) or C18 (octadecyl). sielc.com The mobile phase is a polar solvent mixture, typically consisting of water or a buffer and a miscible organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com

When a mixture is injected into the system, components are separated based on their relative affinities for the stationary and mobile phases. This compound, being non-polar, will have a strong affinity for the non-polar stationary phase and a lower affinity for the polar mobile phase. Its retention time—the time it takes for the analyte to pass through the column and reach the detector—will be influenced by the exact composition of the mobile phase. By increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase, the polarity of the eluent is decreased, which reduces the retention time of non-polar compounds like this compound. sielc.com This can be done isocratically (constant mobile phase composition) or using a gradient (mobile phase composition is changed over time). diva-portal.org

Table 2: Typical HPLC Conditions for Analysis of Bromo-Cyclohexene Derivatives

| Parameter | Description |

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18 or C8 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size) or specialty columns like Newcrom R1. |

| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile (MeCN). chromatographyonline.com |

| An acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) is often added to improve peak shape. chromatographyonline.com | |

| Flow Rate | 0.5 - 1.5 mL/min. diva-portal.org |

| Detection | UV-Vis Detector (e.g., at 210 nm) |

| Expected Retention | This compound is expected to be well-retained, with retention time decreasing as the percentage of organic modifier (e.g., MeCN) in the mobile phase increases. |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations

Quantum mechanical calculations provide a foundational understanding of the electronic and geometric properties of 1-Bromo-1-cyclohexene.

Density Functional Theory (DFT) has been instrumental in exploring the electronic structure of this compound and similar compounds. Theoretical calculations indicate that the presence of the bromine atom, with its electron-withdrawing nature, significantly influences the electron density distribution within the cyclohexene (B86901) ring, particularly affecting the π-electron system of the double bond. This modification of the electronic landscape alters the energy and spatial characteristics of the frontier molecular orbitals when compared to unsubstituted cyclohexene.

Calculations have shown that electron attachment to the sigma-star (σ*) molecular orbital of the carbon-bromine bond occurs at approximately 1.2 electron volts. Natural Bond Orbital (NBO) analysis further quantifies the electronic interactions, revealing the role of orbital overlap and charge transfer in the molecule's stability. The B3LYP hybrid functional, paired with suitable basis sets, has been shown to yield accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties for brominated cyclohexene derivatives.

Ab initio calculations are crucial for determining the optimized geometry and energies of different conformations of this compound. researchgate.net These methods, which are based on first principles without empirical parameters, provide reliable structural information. For related haloalkyl radicals, ab initio calculations have been systematically used to determine equilibrium geometries, rotational barriers, and harmonic vibrational frequencies. acs.org While extensive data specific to this compound is not broadly published, the methodologies are well-established for providing high-accuracy results for similar molecular systems. researchgate.netacs.org

The presence of the double bond within the six-membered ring forces this compound to adopt a half-chair conformation as its most stable arrangement, a significant deviation from the chair conformation of cyclohexane (B81311). The planarity of the C=C bond region constrains the ring's geometry.

The process of ring inversion in cyclohexene and its derivatives is more complex than the simple chair-to-chair flip in cyclohexane. It involves a multi-stage process:

Transition from the stable half-chair to a higher-energy twist-boat conformation.

Interconversion between different twist-boat conformations through a boat-like intermediate, which is a relatively facile process with small energy changes.

Transition from the twist-boat back to the half-chair conformation, accompanied by a significant decrease in energy.

The energy landscape of this process reveals the relative stabilities of these conformations.

| Conformational State | Relative Energy (kcal/mol) | Description |

| Half-chair | 0.0 | Most stable, equilibrium conformation. |

| Twist-boat | +3.2 | Intermediate state. |

This table presents the relative energies of different conformations of the cyclohexene ring system, which are applicable to this compound.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the provided search results, ab initio MD simulations are a powerful tool for studying the dynamic behavior of molecules. uni-muenchen.de These simulations can provide insights into vibrational free energies and the transformations between different molecular states by modeling the system's evolution over time. uni-muenchen.de For a molecule like this compound, MD simulations could be employed to explore the conformational landscape, study the dynamics of ring inversion, and investigate its interactions with solvents or other reactants at a molecular level.

Reaction Mechanism Studies

Understanding the mechanisms of reactions involving this compound is crucial for its application in organic synthesis.

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.org In reactions involving this compound, such as electrophilic additions, the formation of intermediates like a cyclic bromonium ion is a key step. libretexts.org The stability of these intermediates and the transition states leading to them dictates the reaction pathway and the final products.

For instance, in the heterolysis of related compounds like 1-bromo-1-methylcyclohexane (B3058953) in non-polar solvents, the formation of the transition state is a critical determinant of the reaction rate, following an E1 mechanism. researchgate.net The study of solvation effects on the transition state reveals that its stability can be significantly influenced by the surrounding solvent molecules. researchgate.net While direct TST calculations for this compound reactions were not found, the principles of TST are fundamental to interpreting the mechanisms of its various transformations, including substitution and elimination reactions. pearson.com

Potential Energy Surface Mapping

The potential energy surface (PES) provides a fundamental theoretical framework for understanding the conformational behavior and reactivity of a molecule by mapping its energy as a function of its geometric parameters. For this compound, computational studies focus primarily on the conformational potential energy surface, which details the energies of its various spatial arrangements.

The most stable conformation of this compound is the half-chair form. This contrasts with saturated cyclohexane rings, which adopt a classic chair conformation to minimize steric and torsional strain. The presence of the C1=C2 double bond in this compound enforces planarity on the atoms involved (C1, C2, C3, C6, and the bromine atom), preventing the adoption of a true chair structure.

The exploration of the PES reveals the pathway for ring inversion, a process that allows the molecule to convert between its two equivalent half-chair forms. This process does not occur in a single step but proceeds through higher-energy intermediate structures. Theoretical studies have identified a complex, three-stage ring inversion process for cyclohexene derivatives:

Half-Chair to Twist-Boat: The initial and most significant energy increase occurs as the stable half-chair conformation distorts into a higher-energy twist-boat conformation.

Twist-Boat Interconversion: The molecule can then interconvert between different twist-boat forms through a boat-like transition state, a process that involves minimal changes in energy.

Twist-Boat to Half-Chair: The final stage involves the transition from the twist-boat form back down to the inverted half-chair equilibrium structure, which is marked by a substantial decrease in potential energy.

The energy barriers and the relative energies of these conformations are key features of the molecule's potential energy surface. While a complete PES mapping for a specific reaction of this compound is not extensively documented in publicly available research, the conformational PES provides critical insights into its structural dynamics. Theoretical studies on the closely related halonium cations of cyclohexene have also been performed, scanning the PES to locate equilibrium geometries and determine relative stabilities of bridged and open-chain cationic structures that are key intermediates in addition reactions. researchgate.net

Table 1: Conformational States of this compound on its Potential Energy Surface This table is illustrative, based on typical findings for cyclohexene derivatives.

| Conformational State | Description | Relative Energy (Approximate) |

|---|---|---|

| Half-Chair | Equilibrium, most stable conformation. | 0 kcal/mol |

| Twist-Boat | Unstable intermediate in the ring-inversion pathway. | ~5-6 kcal/mol |

| Boat | Transition state for interconversion between twist-boat forms. | Slightly higher than twist-boat |

Solvent Effects in Computational Models

Computational models are indispensable for predicting how a solvent can influence the stability, structure, and reactivity of a molecule like this compound. The choice of solvent can dramatically alter reaction pathways, favor certain product formations, and change reaction rates. Theoretical chemistry employs two main types of solvent models to simulate these effects: implicit and explicit models.

Implicit Solvent Models (Continuum Models): Implicit models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like PCM (CPCM), treat the solvent as a continuous, uniform medium with a defined dielectric constant (ε). muni.czacs.org The solute molecule is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized continuum. muni.cz These models are computationally efficient and are widely used to capture the bulk electrostatic effects of a solvent. fu-berlin.de For instance, studies on the heterolysis of related compounds like 1-bromo-1-methylcyclohexane show that the rate of reaction is strongly influenced by the solvent's polarity and electrophilicity, effects that can be effectively modeled with implicit approaches. researchgate.net Similarly, DFT calculations on substituted cyclohexenes have used implicit models for polar aprotic solvents to explain regioselectivity in reactions by showing how the solvent stabilizes charged intermediates like bromonium ions.

Explicit Solvent Models: Explicit models provide a more detailed and physically realistic picture by including individual solvent molecules in the calculation. muni.cz This approach allows for the study of specific, short-range interactions between the solute and solvent, such as hydrogen bonding and preferential orientation in the first solvation shell. muni.cz However, this level of detail comes at a significantly higher computational cost, as it requires averaging over numerous possible solvent configurations. q-chem.com While explicit models are crucial when specific solute-solvent interactions dominate, implicit models often provide a good balance of accuracy and computational feasibility for predicting general solvent effects on reaction barriers and stability. researchgate.net

In the context of this compound, computational models can be used to rationalize its reactivity in different environments. For example, in electrophilic addition reactions, the polarity of the solvent is a key factor. Computational studies using implicit solvent models can predict the stability of carbocation intermediates, explaining why reactions in polar solvents might favor pathways that involve charged species. A study on the reaction of F⁻ with bromoethane (B45996) utilized the CPCM implicit solvent model to explore the potential energy surfaces in various solvents, finding that relative energies change significantly from the gas phase to polar solvents because charges in separated reactants are better stabilized than the dispersed charge in a transition state complex. acs.org Such models are critical for predicting how solvents will affect the outcomes of substitution and elimination reactions involving this compound.

Table 2: Comparison of Computational Solvent Models

| Model Type | Description | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a uniform dielectric medium. muni.cz | Computationally inexpensive; good for capturing bulk electrostatic effects. fu-berlin.de | Ignores specific short-range interactions like hydrogen bonds. muni.cz | Predicting general solvent polarity effects on reaction rates and equilibria. |

| Explicit | Individual solvent molecules are included in the simulation. muni.cz | Provides detailed information on specific solute-solvent interactions. muni.cz | Computationally very expensive; requires extensive sampling. q-chem.com | Studying reactions where hydrogen bonding or specific solvent coordination is critical. |

Building Block for Complex Molecules

The reactivity of this compound makes it a valuable starting material for creating intricate molecules. The bromine atom and the adjacent double bond are key features that synthetic chemists exploit to build molecular complexity.

This compound serves as a key precursor for a wide array of substituted cyclohexene derivatives. The bromine atom can be readily replaced by various nucleophiles, and the double bond can undergo addition reactions, providing multiple pathways for functionalization.

The vinyl bromide moiety allows for a range of substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as hydroxide (B78521) ions or amines to introduce new functional groups onto the cyclohexene ring. This reactivity is fundamental to creating a library of cyclohexene-based structures. Furthermore, under basic conditions, it can undergo elimination reactions to produce cyclohexadiene, another useful synthetic intermediate.

Cross-coupling reactions are a powerful tool for creating carbon-carbon bonds, and this compound is a suitable substrate for such transformations. Although direct examples with this compound are specific, related structures like 2-bromo-1-cyclohexenecarbaldehyde are used in Suzuki-Miyaura cross-coupling reactions with arylboronates to prepare 1,2-disubstituted cyclohexene derivatives. nih.gov This highlights the potential of the bromo-cyclohexene scaffold in palladium-catalyzed coupling reactions.

The table below summarizes some reactions used to generate substituted cyclohexene derivatives from bromo-cyclohexene precursors.

| Reaction Type | Reagents | Product Type | Ref |

| Nucleophilic Substitution | Hydroxide ions, Amines | Hydroxylated or aminated cyclohexenes | |

| Elimination | Strong Base | Cyclohexadiene | |

| Suzuki-Miyaura Coupling | Arylboronates, Palladium catalyst | Aryl-substituted cyclohexenes | nih.gov |

These methods allow for the introduction of diverse functional groups (e.g., Br, OAc, NR2, COR) that can be further manipulated. uni-koeln.de

Fused ring systems are common structural motifs in many natural products and biologically active molecules. This compound can be converted into intermediates suitable for constructing these complex architectures. For instance, elimination of HBr from this compound yields 1,3-cyclohexadiene. msu.edu This diene is a classic substrate for the Diels-Alder reaction, a powerful method for forming six-membered rings, which leads to the creation of bridged and fused bicyclic systems. msu.eduacs.org The Diels-Alder reaction involves the cycloaddition of a conjugated diene with a dienophile to generate a cyclohexene ring, forming the basis for many complex polycyclic structures. msu.edu

Role in Natural Product Synthesis

The synthesis of natural products often requires the assembly of complex, polycyclic, and stereochemically rich structures. While direct, specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in general literature, its derivatives and the synthetic methodologies it enables are relevant. The development of methods by research groups like the Garg group for synthesizing pharmaceuticals and natural products often involves heterocyclic arynes, which can be generated from precursors analogous to bromo-cyclohexenes. sigmaaldrich.comsigmaaldrich.com The ability to form substituted and fused ring systems makes bromo-cyclohexene derivatives valuable intermediates in the strategic planning of complex natural product syntheses. iranchembook.ir

Intermediate in Pharmaceutical and Agrochemical Synthesis

The cyclohexene core is a privileged scaffold in medicinal chemistry and agrochemical science. This compound's utility as a building block allows for the synthesis of a multitude of compounds that are screened for biological activity. ontosight.ailookchem.com

This compound is a key intermediate in the synthesis of new pharmaceutical compounds. lookchem.com Its versatile reactivity allows researchers to modify its structure to create derivatives that can target specific biological pathways. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory and anticancer agents. The ability to easily introduce various functional groups enables the generation of compound libraries for high-throughput screening, a crucial step in modern drug discovery. The development of cyclohexane-1,3-dione derivatives, for example, has been guided by computational modeling to design potential new therapeutic agents. nih.gov

The synthesis of biologically active compounds frequently relies on versatile intermediates like this compound. Research has shown that the introduction of a bromine atom into a molecule can enhance its biological potency. mdpi.com Studies on various cyclohexene derivatives have demonstrated a range of biological activities, including antimicrobial and antifungal properties. ppor.az For example, multicomponent reactions have been used to create libraries of compounds, where bromo-substituted molecules showed significant antibacterial activity, sometimes comparable to standard drugs like streptomycin. mdpi.com The synthesis of oxygenated carbocycles and other biologically active compounds can be achieved from substituted cyclohexenes, highlighting the importance of precursors that allow for diverse functionalization. uni-koeln.de

Spectroscopic Data

Direct Bromination of Cyclohexene (B86901)

Direct bromination of cyclohexene can proceed via two different mechanisms: electrophilic addition and free-radical bromination. These pathways lead to different products, and the reaction conditions dictate which mechanism predominates.

Electrophilic Addition Mechanisms and Regioselectivity

The reaction of cyclohexene with bromine (Br₂), typically in a non-polar solvent like carbon tetrachloride (CCl₄), is a classic example of electrophilic addition. quora.commasterorganicchemistry.com This reaction is characterized by the addition of two bromine atoms across the double bond, leading to the formation of a vicinal dihalide. chemistrysteps.com

The accepted mechanism for the electrophilic addition of bromine to an alkene involves the formation of a cyclic bromonium ion intermediate. chemistrysteps.comlibretexts.org As the bromine molecule approaches the electron-rich π bond of the cyclohexene, the π electrons attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻). libretexts.org This results in the formation of a three-membered ring containing a positively charged bromine atom, known as the bromonium ion. chemistrysteps.comchemguide.co.uk This intermediate is more stable than a simple carbocation because all atoms have a filled octet. jove.com The positive charge in the bromonium ion is delocalized over the bromine and the two carbon atoms. msu.edu

The formation of this cyclic intermediate has significant stereochemical implications. The initial addition of the bromine can occur from either face of the planar double bond, leading to two enantiomeric bromonium ions. chemistrysteps.com

The solvent in which the bromination reaction is carried out can play a crucial role in the outcome of the reaction. While non-polar solvents like CCl₄ or methylene (B1212753) chloride (CH₂Cl₂) are often used to avoid their participation in the reaction, polar solvents can act as nucleophiles. masterorganicchemistry.commsu.edu

In a non-polar solvent, the bromide ion (Br⁻) generated in the first step is the primary nucleophile. libretexts.org It attacks one of the carbon atoms of the cyclic bromonium ion from the side opposite to the bromine bridge, in a process similar to an Sₙ2 reaction. gatech.eduyoutube.com This "backside" attack results in the opening of the three-membered ring and leads to the anti-addition of the two bromine atoms. chemistrysteps.comjove.com For cyclohexene, this results in the formation of trans-1,2-dibromocyclohexane (B146542). chemistrysteps.commasterorganicchemistry.com

If the reaction is conducted in a polar, nucleophilic solvent such as water, the solvent molecules can compete with the bromide ion in attacking the bromonium ion. libretexts.orgucalgary.ca Since the concentration of the solvent is much higher, the major product will be a halohydrin, where a bromine atom and a hydroxyl group are added to adjacent carbons. libretexts.org The attack by the water molecule also occurs in an anti fashion. chemguide.net

| Solvent | Primary Nucleophile | Major Product |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Bromide ion (Br⁻) | trans-1,2-dibromocyclohexane |

| Water (H₂O) | Water (H₂O) | trans-2-Bromocyclohexanol (a bromohydrin) |

Markovnikov's rule and its counterpart, the anti-Markovnikov rule, are principles that predict the regioselectivity of addition reactions to unsymmetrical alkenes. coconote.appchemistrysteps.com Markovnikov's rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. quora.com The anti-Markovnikov rule describes the opposite addition. lumenlearning.com

However, in the case of the electrophilic addition of bromine (Br₂) to cyclohexene, these rules are not directly applicable. coconote.app Cyclohexene is a symmetrical alkene, meaning the two carbon atoms of the double bond are chemically equivalent. masterorganicchemistry.com Therefore, the addition of bromine across the double bond will result in only one constitutional isomer, 1,2-dibromocyclohexane (B1204518). quora.com

The concept of regioselectivity becomes relevant when an unsymmetrical reagent is added to an unsymmetrical alkene, such as the addition of HBr to 1-methylcyclohexene. ucla.edu In such cases, the stability of the intermediate carbocation (or the partial positive charge on the carbons of the bromonium ion) dictates the preferred site of nucleophilic attack. coconote.app

Free-Radical Bromination Pathways

An alternative pathway for the bromination of cyclohexene is free-radical substitution, which occurs under different reaction conditions, typically involving ultraviolet (UV) light or the presence of a radical initiator. chemistryscore.comstackexchange.com This reaction favors substitution at the allylic position—the carbon atom adjacent to the double bond—rather than addition across the double bond. openstax.orglibretexts.org A common reagent used for allylic bromination is N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com

The mechanism of free-radical bromination proceeds through a chain reaction involving three key stages: initiation, propagation, and termination. byjus.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in a bromine molecule (Br₂) or the nitrogen-bromine bond in NBS, typically induced by heat or UV light. byjus.comchemistrysteps.com This generates two bromine radicals (Br•). libretexts.org

Propagation: This stage consists of a two-step cycle. byjus.com

A bromine radical abstracts a hydrogen atom from the allylic position of cyclohexene. openstax.org This is the favored position because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron over two carbon atoms. chemistrysteps.com This step forms hydrogen bromide (HBr) and an allylic radical. openstax.org

The allylic radical then reacts with a molecule of Br₂ (or NBS) to form the product, 3-bromocyclohexene (B24779), and a new bromine radical. chemistrysteps.comchemtube3d.com This new bromine radical can then participate in another cycle of propagation. openstax.org

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. byjus.com This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or the combination of a bromine radical with an allylic radical. vaia.com

| Stage | Description | Key Species Involved |

|---|---|---|

| Initiation | Formation of initial radicals. | Br₂, NBS, UV light/heat |

| Propagation | Chain-carrying steps that form product and regenerate radicals. | Cyclohexene, Bromine radical, Allylic radical, Br₂/NBS |

| Termination | Combination of radicals to end the chain reaction. | Bromine radicals, Allylic radicals |

An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape of chemical reactions governed by nuanced control over reaction conditions. The synthesis of this vinylic halide is a key process for introducing bromine into a cyclohexene ring, providing a versatile intermediate for further organic transformations.

2 Allylic vs. Vinylic Substitution Control

The bromination of cyclohexene can lead to different products, primarily through allylic or vinylic substitution, as well as addition reactions. Controlling the outcome to favor the formation of this compound, a vinylic halide, over 3-bromocyclohexene, an allylic halide, is a central challenge.

The key to directing the substitution pattern lies in managing the reaction mechanism. Allylic bromination typically proceeds through a free-radical pathway, which is favored under conditions that promote the formation of bromine radicals (Br•). stackexchange.comechemi.com This pathway is facilitated by the relative stability of the resulting allylic radical, which is stabilized by resonance. stackexchange.comlibretexts.org The bond dissociation energy of an allylic C-H bond is significantly lower (about 88 kcal/mol) than that of a vinylic C-H bond (about 111 kcal/mol), making hydrogen abstraction from the allylic position more favorable. libretexts.orgopenstax.org

In contrast, the formation of a vinylic halide like this compound often involves an electrophilic addition-elimination mechanism. To favor this pathway, conditions that disfavor radical formation are necessary. This typically means conducting the reaction in the dark and in the absence of radical initiators. quora.com The use of a polar solvent can also promote the ionic mechanism required for vinylic substitution.

A common reagent used to achieve selective allylic bromination is N-bromosuccinimide (NBS). libretexts.orgopenstax.org NBS provides a low, steady concentration of bromine, which favors the radical chain reaction for allylic substitution over the electrophilic addition of bromine to the double bond that would lead to 1,2-dibromocyclohexane. masterorganicchemistry.comlibretexts.org Therefore, to synthesize this compound, the use of elemental bromine (Br₂) in a suitable solvent and under conditions that suppress radical formation is preferred.

3 Influence of Light and Radical Initiators

Light, particularly UV light, and radical initiators play a pivotal role in determining the product distribution in the bromination of cyclohexene. stackexchange.comechemi.com The presence of UV light provides the energy required for the homolytic cleavage of the bromine-bromine bond, generating bromine radicals. stackexchange.compearson.com These radicals are highly reactive and readily abstract a hydrogen atom from the allylic position of cyclohexene, initiating a free-radical chain reaction that leads to the formation of 3-bromocyclohexene as the major product. stackexchange.comechemi.comquora.com

The mechanism for light-promoted allylic bromination can be summarized as follows:

Initiation: Br₂ is cleaved by UV light to form two bromine radicals (2 Br•). pearson.com

Propagation: A bromine radical abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). openstax.orgpearson.com This allylic radical then reacts with another molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. openstax.org

Therefore, to avoid the formation of 3-bromocyclohexene and favor the synthesis of this compound, the reaction should be carried out in the absence of light. quora.com Similarly, the addition of radical initiators, such as peroxides (ROOR), would also promote the formation of the allylic bromide. masterorganicchemistry.com These initiators facilitate the formation of bromine radicals, steering the reaction down the radical pathway.

3 Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity over other possible products like 3-bromocyclohexene and 1,2-dibromocyclohexane.

1 Temperature Control and Stereochemical Outcomes

Temperature is a critical parameter in the bromination of cyclohexene. Lower temperatures generally favor the electrophilic addition reaction, which can be a precursor to the desired vinylic bromide. At low temperatures, the polar mechanism involving the formation of a bromonium ion intermediate is kinetically favored over the radical pathway. masterorganicchemistry.com The reaction of cyclohexene with bromine typically yields trans-1,2-dibromocyclohexane as the initial product of anti-addition. pbworks.comdoubtnut.comyoutube.com Subsequent elimination of HBr from this dibromide can then lead to the formation of this compound.

Higher temperatures, on the other hand, tend to favor allylic substitution. masterorganicchemistry.com This is because the activation energy for the radical pathway is overcome at elevated temperatures, leading to the formation of 3-bromocyclohexene.